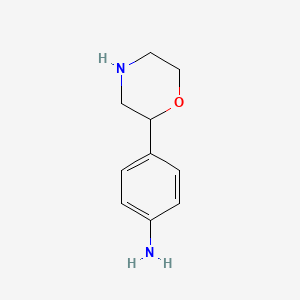![molecular formula C17H17N5OS B2941361 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 585562-58-9](/img/structure/B2941361.png)
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves condensation reactions . For instance, 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives have been synthesized by the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .
Molecular Structure Analysis
The 1,2,4-triazole ring system is a popular scaffold in drug design . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity . In the group of 4,5-diphenyl-1,2,4-triazol-3-thione derivatives, the presence of an electron-withdrawing substituents at the phenyl rings enhanced the activity .
Chemical Reactions Analysis
The 1,2,4-triazole ring system is known for its reactivity. It exhibits different tautomeric forms . There are three possible tautomers of C-substituted 1,2,4-triazoles depending on the position of the hydrogen atom in the ring . Tautomeric preferences and factors affecting the equilibrium are important to understand the chemical reactivity of compounds and their impact on biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be elucidated using various spectroscopic methods . For instance, solid-state electrochemical and in situ spectroelectrochemical methods were applied to elucidate the accessible redox states and the optical properties of the frameworks .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Efficacy : A series of compounds including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and demonstrated significant in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Structural Elucidation and Microbial Screening : Another research effort synthesized 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives, evaluating their antibacterial, antifungal, and anti-tuberculosis activity. This study underscores the broad spectrum of microbial inhibition these compounds exhibit (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antiviral Applications
- Antiviral and Virucidal Activity : Research into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showcased their potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, presenting a promising avenue for antiviral therapy. The study highlights not only the synthetic approach but also the biological evaluations confirming these effects (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Pharmacological Optimization
- Design and Pharmacological Evaluation : Efforts to design and synthesize analogs of BPTES, a glutaminase inhibitor, involved the structural modification to improve solubility and pharmacokinetic properties. This process utilized compounds with similar core structures, optimizing them for better biological activity and drug-like properties, highlighting the importance of such derivatives in medicinal chemistry (Shukla et al., 2012).
Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives is often related to their antimicrobial activity . They are structurally similar to imidazole molecules and act by the same mechanism of action . Triazoles possess advantages over imidazoles, which have a slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .
Safety and Hazards
While 1,2,4-triazole derivatives have shown promising biological activities, it’s important to note that the usage of most antimicrobial agents is limited, not only by the rapidly developing drug resistance, but also by the unsatisfactory status of present treatments of bacterial and fungal infections and drug side-effects .
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential .
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-7-9-14(10-8-12)19-15(23)11-24-17-21-20-16(22(17)18)13-5-3-2-4-6-13/h2-10H,11,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYOGKVRLYVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

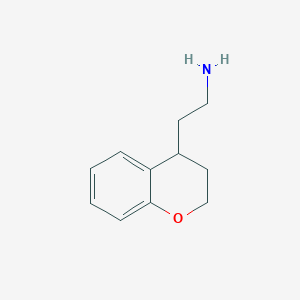
![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanesulfonamide](/img/structure/B2941282.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2941283.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2941284.png)
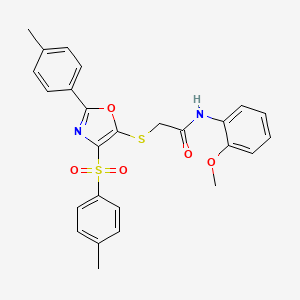
![3-[4-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2941286.png)
![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)
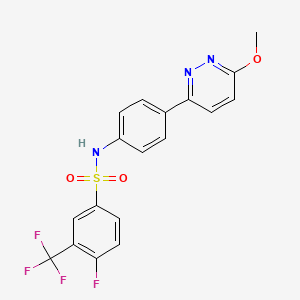
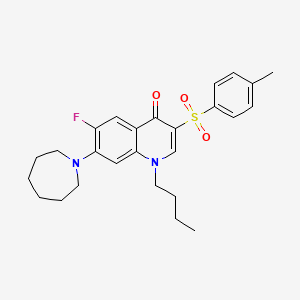
![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)
